

# A Comprehensive Technical Guide to 2-(Aminooxy)-2-methylpropanoic Acid Hydrochloride

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Compound of Interest		
Compound Name:	2-(Aminooxy)-2-methylpropanoic acid	
Cat. No.:	B3058138	Get Quote

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### Introduction

**2-(Aminooxy)-2-methylpropanoic acid**, most commonly available as its hydrochloride salt, is a specialized, non-proteinogenic amino acid derivative. Its unique structural features, particularly the presence of a reactive aminooxy group, make it a valuable building block in synthetic organic chemistry. This technical guide provides an in-depth overview of its properties, synthesis, and critical applications, with a focus on its role in the development of life-saving antibiotic drugs.

# **Core Data and Properties**

The fundamental properties of **2-(Aminooxy)-2-methylpropanoic acid** hydrochloride are summarized below. This compound is typically handled as the hydrochloride salt to improve its stability and handling characteristics.

# **Chemical and Physical Properties**



Property	Value	Source(s)
CAS Number	89766-91-6	[1][2]
Molecular Formula	C4H10CINO3	[3]
Molecular Weight	155.58 g/mol	[3]
IUPAC Name	2-(aminooxy)-2- methylpropanoic acid;hydrochloride	[3]
Appearance	White to off-white crystalline powder	[4]
Melting Point	106-109 °C	[4]
Boiling Point	137 °C (at 3 torr)	[4]
Solubility	Information not widely available, but expected to be soluble in water and polar organic solvents.	
Purity	Typically available in purities of 95% or higher.	[2]

# **Safety and Handling**

Based on aggregated GHS data, **2-(Aminooxy)-2-methylpropanoic acid** hydrochloride is associated with the following hazards:

- H315: Causes skin irritation[3]
- H319: Causes serious eye irritation[3]
- H335: May cause respiratory irritation[3]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.



# **Synthesis and Reactivity**

While specific, detailed industrial synthesis protocols for **2-(Aminooxy)-2-methylpropanoic acid** hydrochloride are proprietary, a general understanding of its preparation can be derived from standard organic chemistry principles. The synthesis would likely involve the introduction of the aminooxy functional group onto a 2-methylpropanoic acid backbone.

The key feature of this molecule is the aminooxy group (-O-NH<sub>2</sub>). This functional group is a powerful nucleophile, a property enhanced by the "alpha effect," where the adjacent oxygen atom's lone pair of electrons increases the nucleophilicity of the nitrogen.[5] This heightened reactivity makes the aminooxy group highly selective for reactions with carbonyl compounds (aldehydes and ketones).

# Oxime Ligation: A Key Reaction

The reaction of an aminooxy group with an aldehyde or ketone is known as oxime ligation, a type of "click chemistry."[6] This reaction is highly efficient and chemoselective, proceeding under mild conditions to form a stable oxime bond (C=N-O).[1][7] This reliability makes **2-(Aminooxy)-2-methylpropanoic acid** a valuable component in complex molecular construction, particularly in pharmaceutical synthesis.

# **Application in Antibiotic Synthesis**

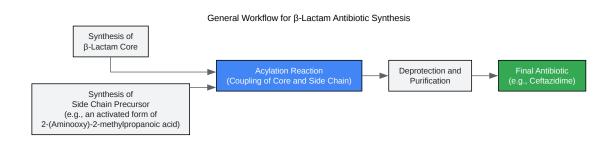
The primary and most significant application of **2-(Aminooxy)-2-methylpropanoic acid** hydrochloride is as a crucial intermediate in the synthesis of advanced  $\beta$ -lactam antibiotics, namely Ceftazidime and Aztreonam.[8] These drugs are essential for treating severe bacterial infections, including those caused by multidrug-resistant pathogens.

The **2-(aminooxy)-2-methylpropanoic acid** moiety is incorporated into the antibiotic structure as a side chain. This side chain plays a critical role in the drug's efficacy and its resistance to bacterial  $\beta$ -lactamase enzymes, which are a common mechanism of antibiotic resistance.

# **General Synthetic Workflow in Antibiotic Production**

The following diagram illustrates the general workflow for the synthesis of a  $\beta$ -lactam antibiotic, highlighting the stage where **2-(Aminooxy)-2-methylpropanoic acid** is introduced.





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Caption: General workflow for antibiotic synthesis.

# **Biological Significance and Mechanism of Action**

While **2-(Aminooxy)-2-methylpropanoic acid** itself is a synthetic intermediate and is not known to have a direct role in biological signaling pathways, its importance is defined by the biological activity of the final antibiotic molecules it helps to create.

Ceftazidime and Aztreonam function by inhibiting bacterial cell wall synthesis. This is a well-understood mechanism of action that targets a process essential for bacterial survival, while being absent in human cells, which accounts for the selective toxicity of these drugs.

# **Inhibition of Bacterial Cell Wall Synthesis**

The diagram below illustrates the mechanism of action of β-lactam antibiotics like Ceftazidime.

Caption: Inhibition of bacterial cell wall synthesis.

# **Experimental Protocols**

Detailed experimental protocols for the industrial synthesis of **2-(Aminooxy)-2-methylpropanoic acid** hydrochloride are not publicly available. However, the following



represents a plausible laboratory-scale synthesis based on known organic chemistry reactions.

Disclaimer: This is a representative protocol and has not been optimized. All chemical reactions should be performed by trained professionals in a suitable laboratory setting.

# Representative Synthesis of a 2-(Aminooxy)alkanoic Acid

This protocol outlines the synthesis of a generic 2-(aminooxy)alkanoic acid, which illustrates the key chemical transformations that would be involved in the synthesis of the title compound.

### Step 1: Halogenation of the $\alpha$ -carbon

- To a solution of 2-methylpropanoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
- Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
- Cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure to yield 2-bromo-2-methylpropanoic acid.

### Step 2: Nucleophilic Substitution with a Protected Hydroxylamine

- Dissolve the 2-bromo-2-methylpropanoic acid in a polar aprotic solvent such as DMF.
- Add N-hydroxyphthalimide and a non-nucleophilic base (e.g., DBU) to the solution.
- Stir the reaction at room temperature or with gentle heating until the substitution is complete.
- Perform an aqueous workup to remove the solvent and excess reagents, and isolate the phthalimide-protected product.

#### Step 3: Deprotection to Yield the Aminooxy Acid

Dissolve the protected aminooxy acid in a suitable solvent such as ethanol.



- Add hydrazine hydrate and heat the mixture to reflux. This will cleave the phthalimide protecting group.
- After the reaction is complete, cool the mixture and filter off the phthalhydrazide byproduct.
- Acidify the filtrate with hydrochloric acid and remove the solvent under reduced pressure to yield the crude 2-(aminooxy)-2-methylpropanoic acid hydrochloride.
- Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

# Conclusion

**2-(Aminooxy)-2-methylpropanoic acid** hydrochloride is a specialized chemical intermediate whose value is intrinsically linked to its role in the synthesis of potent, life-saving antibiotics. Its unique reactivity, conferred by the aminooxy group, allows for its efficient and selective incorporation into complex molecular architectures. While it may not be a household name, this compound is a testament to the intricate and vital role of organic synthesis in modern medicine and drug development. Further research into the applications of aminooxy-containing building blocks may open new avenues for the creation of novel therapeutics.

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